molecular formula C17H19N3O5S B2816103 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034222-83-6

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Cat. No. B2816103
CAS RN: 2034222-83-6
M. Wt: 377.42
InChI Key: AKAFRVSKQHFHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This moiety is a bicyclic system with a six-membered benzene ring fused to a 1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can be analyzed using techniques such as NMR spectroscopy . The structure is often planar, but can be slightly kinked, leading to a dihedral angle between the planes of the benzene rings .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives can vary widely depending on the specific compound and conditions. For example, they can undergo reactions like bromination, cyclization, and removal of methyl groups with LiOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can vary widely depending on the specific compound. For example, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has a molecular formula of C11H10O4, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine”:

Pharmaceutical Development

This compound is being explored for its potential in pharmaceutical development, particularly as a lead compound for new drug discovery. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of novel therapeutics for diseases such as cancer, diabetes, and neurodegenerative disorders .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and inhibition. Its ability to bind to specific enzymes makes it a valuable tool for understanding enzyme mechanisms and for the development of enzyme inhibitors that could be used in treating various diseases .

Chemical Synthesis

The compound is also significant in the field of chemical synthesis. Researchers use it as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate the creation of new compounds with potential applications in various industries, including pharmaceuticals and materials science .

Material Science

In material science, this compound is investigated for its potential use in the development of new materials with unique properties. Its structural characteristics make it suitable for creating polymers and other materials that could have applications in electronics, coatings, and nanotechnology .

Agricultural Chemistry

This compound is being studied for its potential use in agricultural chemistry. Researchers are exploring its effectiveness as a pesticide or herbicide, given its ability to interact with biological systems in a way that could control pests or weeds without harming crops .

Environmental Science

In environmental science, the compound is used to study its effects on ecosystems and its potential use in pollution control. Its interactions with various environmental factors are analyzed to understand how it can be used to mitigate pollution or to develop environmentally friendly chemicals.

Medicinal Chemistry

Medicinal chemists are exploring this compound for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the development of new medications that could treat a variety of conditions, including infectious diseases and chronic illnesses .

Toxicology

Finally, this compound is used in toxicology studies to understand its safety profile and potential toxic effects. Researchers analyze its interactions with biological systems to determine safe dosage levels and to identify any potential adverse effects, which is crucial for its development as a therapeutic agent.

Chemsrc De Gruyter Springer Springer Baidu Benchchem Chemsrc : De Gruyter

Mechanism of Action

Some compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been found to have biological activity. For example, AMG 9810, a compound containing a similar moiety, has been found to act as an antagonist of the TRPV1 receptor, producing antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Safety and Hazards

The safety and hazards of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety and hazards .

Future Directions

The future directions for research on compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety could include further exploration of their biological activity and potential therapeutic applications, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-2-5-17(19-18-12)25-13-6-7-20(11-13)26(21,22)14-3-4-15-16(10-14)24-9-8-23-15/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFRVSKQHFHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.